3-(9H-carbazol-9-yl)propanenitrile
Overview
Description
3-(9H-carbazol-9-yl)propanenitrile is an asymmetric bipolar and high-triplet-energy (ET= 3.03 eV) phosphorescent host material . It could be used for hosting blue, green, red, and white light-emitting TADF-OLED devices .
Synthesis Analysis
The precursor 3-(9H-carbazol-9-yl)propanehydrazide was synthesized by the reaction of ethyl 3-(9H-carbazol-9-yl)propanoate with hydrazine hydrate in ethanol .Molecular Structure Analysis
The structure of the poly(3-(9H-carbazol-9-yl)propanenitrile) was elucidated by nuclear magnetic resonance (1H and 13C NMR) and Fourier transform infrared (FTIR) spectroscopy .Chemical Reactions Analysis
A film of electrically active poly(3-(9H-carbazol-9-yl)propanenitrile) was prepared on a platinum (Pt) electrode surface by oxidative electro-polymerization of 3-(9H-carbazol-9-yl)propanenitrile monomer . The polymerization reaction was performed in a reaction medium containing the monomer, and 0.1 M tetrabutylammonium tetrafluoroborate (TBABF4) mixture in acetonitrile (ACN) using repeated cycling at a scanning rate of 250 mV .Physical And Chemical Properties Analysis
The weight average molecular weight (Mw) of the electrochemically synthesized poly(3-(9H-carbazol-9-yl)propanenitrile) was determined using gel permeation chromatography (GPC), where it was found that the Mw of the polymer is equal to 37900 g/mol . The conductivity of poly(3-(9H-carbazol-9-yl)propanenitrile) was found to be 1.62x10-4 S/cm .Scientific Research Applications
Bistable Memory Devices
The synthesis of poly[N-(3-(9H-carbazol-9-yl)propyl)methacrylamide] (PCaPMA), which incorporates 3-(9H-carbazol-9-yl)propanenitrile , has shown promising potential for application in bistable memory devices . This is due to its favorable physical, photophysical, and electrical properties .
Light Emitting Diode (LED) Physics
This compound has been applied in the context of LED physics , specifically as a wide-energy-gap material. Its unique structure contributes to the study of band gap chemistry and thermally activated delayed fluorescence .
Spectro-Electrochemical Behavior
Research has been conducted on the spectro-electrochemical behavior of thin-layer polymer of 3-(9H-carbazol-9-yl)propanenitrile, with studies focusing on its structural elucidation through nuclear magnetic resonance (NMR) and Fourier transform infrared (FTIR) spectroscopy .
Mechanism of Action
Future Directions
The synthesis of poly[N-(3-(9H-carbazol-9-yl)propyl)methacrylamide] (PCaPMA) is presented, along with its physical, photophysical, and electrical properties, revealing its promising potential for the application in bistable memory devices . The incorporation of the carbazole heterocycle, as a functional charge carrier transporting unit attached to a saturated polymethacrylamide backbone by a flexible alkyl chain, facilitates resistive switching by the applied voltage . This physical network further enhances the thermal and mechanical stability of the PCaPMA in comparison to similar polymers highlighting its potential as a suitable material for organic memory devices .
properties
IUPAC Name |
3-carbazol-9-ylpropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c16-10-5-11-17-14-8-3-1-6-12(14)13-7-2-4-9-15(13)17/h1-4,6-9H,5,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGSRHMFASEGPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70920382 | |
Record name | 9H-Carbazole-9-propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70920382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(9H-carbazol-9-yl)propanenitrile | |
CAS RN |
5337-01-9 | |
Record name | Carbazole-9-propionitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=399 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9H-Carbazole-9-propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70920382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 3-(9H-carbazol-9-yl)propanenitrile valuable in material science?
A1: 3-(9H-carbazol-9-yl)propanenitrile is a monomer that can be electrochemically polymerized to form a film with intriguing properties. [] This polymerization process, conducted on a platinum electrode in a solution containing the monomer and tetrabutylammonium tetrafluoroborate (TBABF4) in acetonitrile, yields poly(3-(9H-carbazol-9-yl)propanenitrile). [] This polymer exhibits electroactivity, meaning its optical properties change upon oxidation. [] This characteristic makes it a promising material for applications like electrochromic devices or sensors.
Q2: How has the structure of poly(3-(9H-carbazol-9-yl)propanenitrile) been characterized?
A2: Researchers employed a variety of techniques to elucidate the structure and properties of this polymer. Nuclear magnetic resonance spectroscopy (both 1H and 13C NMR) and Fourier transform infrared (FTIR) spectroscopy were used to confirm the polymer's structure. [] Gel permeation chromatography (GPC) determined the weight average molecular weight (Mw) of the polymer to be 37900 g/mol. [] Further characterization involved dry conductivity measurements, scanning electron microscopy (SEM), and UV-Vis spectroscopy. [] Notably, the UV-Vis spectro-electrochemical studies revealed a fascinating property: the polymer exhibits a green color in its oxidized state and high transmittance in its neutral state. [] This color-changing ability highlights its potential for electrochromic devices.
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